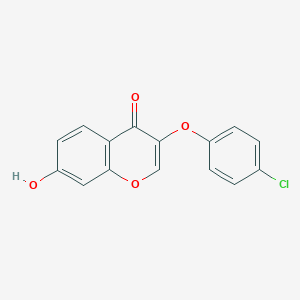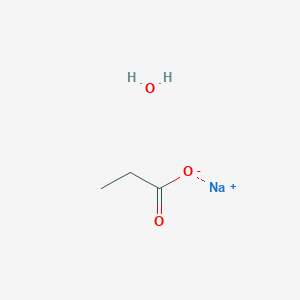
Pyrimidine-2-carboximidamide acetate
Overview
Description
Pyrimidine-2-carboximidamide acetate is a chemical compound with the molecular formula C7H10N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely recognized for their significant roles in various biological processes and pharmaceutical applications.
Mechanism of Action
Target of Action
Pyrimidine-2-carboximidamide acetate primarily targets the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . It plays a crucial role in various inflammatory responses by interacting with various pathogenic ligands and activating nuclear factor-κB (NF-κB) .
Mode of Action
The compound interacts with its target, RAGE, and inhibits its activity . This interaction results in the reduction of the accumulation rate of amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death . It also suppresses the over-expression of RAGE in chronic inflammatory diseases .
Biochemical Pathways
This compound affects the pyrimidine metabolism pathway . In mammals, pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . The compound’s action on this pathway has significant implications for cell proliferation and survival .
Pharmacokinetics
It’s known that the compound has improved hydrophilicity , which could potentially enhance its bioavailability and reduce cytotoxicity .
Result of Action
The primary result of the action of this compound is the inhibition of RAGE . This leads to a reduction in the inflammatory response, particularly in the context of chronic inflammatory diseases . It also reduces the accumulation of Aβ in the brain, thereby mitigating neurotoxic inflammation and neuronal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s improved hydrophilicity could potentially enhance its stability and efficacy in various physiological environments.
Biochemical Analysis
Biochemical Properties
Pyrimidine-2-carboximidamide acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the receptor for advanced glycation end products (RAGE), a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . This compound has been shown to inhibit the interaction between RAGE and its ligands, thereby reducing the activation of nuclear factor-κB (NF-κB), a transcription factor involved in inflammatory responses . This inhibition can potentially reduce inflammation and related pathological conditions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the RAGE-NF-κB pathway, this compound can reduce the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to RAGE, preventing its interaction with ligands and subsequent activation of NF-κB . This inhibition leads to a decrease in the transcription of pro-inflammatory genes. Furthermore, this compound may inhibit other enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of RAGE and reduction of inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAGE and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. By inhibiting RAGE and modulating NF-κB activity, this compound can influence the expression of genes involved in metabolic processes . This modulation may lead to changes in the levels of metabolites and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and improve its efficacy in modulating cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-2-carboximidamide acetate typically involves the reaction of pyrimidine-2-carboximidamide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process may involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2-carboximidamide acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into other functional groups, such as amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-carboximidamide derivatives with different functional groups.
Scientific Research Applications
Pyrimidine-2-carboximidamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrimidine: A closely related compound with similar chemical properties.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Another pyrimidine derivative with distinct structural features.
Uniqueness
Pyrimidine-2-carboximidamide acetate is unique due to its specific functional groups and the resulting chemical properties. Its acetate group provides distinct reactivity compared to other pyrimidine derivatives, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
acetic acid;pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyrimidine-2-carboximidamide acetate (PCA) interact with the TiO2 layer in perovskite solar cells and what are the downstream effects?
A1: PCA interacts with the TiO2 layer through π-π stacking interactions []. This interaction serves several functions:
- Improved Interfacial Compatibility: PCA reduces the surface energy of the TiO2 layer, leading to better compatibility with the perovskite layer and a larger interfacial contact area [].
- Reduced Defects: PCA effectively removes hydroxyl groups on the TiO2 surface through chemical reactions, minimizing defects that contribute to nonradiative recombination losses [].
- Enhanced Charge Transfer: The modified interface facilitates efficient electron collection and injection, improving the overall charge transfer process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
